Cas no 1340494-62-3 ((3AR,6AR)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate)

(3AR,6AR)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate is a chiral bicyclic amine derivative protected by a tert-butoxycarbonyl (Boc) group. Its rigid pyrrolopyrrolidine scaffold offers stereochemical stability, making it valuable in asymmetric synthesis and pharmaceutical intermediates. The Boc group enhances solubility and facilitates selective deprotection under mild acidic conditions, enabling further functionalization. This compound is particularly useful in peptidomimetics and bioactive molecule development due to its constrained conformation, which can improve binding affinity and metabolic stability. High purity and well-defined stereochemistry ensure reproducibility in research and industrial applications. Its synthetic versatility makes it a preferred building block in medicinal chemistry and drug discovery.
(3AR,6AR)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate structure
1340494-62-3 structure
Product Name:(3AR,6AR)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
CAS No:1340494-62-3
MF:C11H20N2O2
MW:212.288702964783
MDL:MFCD08235015
CID:4727078
PubChem ID:29949093
Update Time:2025-05-23

(3AR,6AR)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate Chemical and Physical Properties

Names and Identifiers

    • (3AR,6AR)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
    • 8609AH
    • tert-butyl (3aR,6aR)-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate
    • (3aS,6aS)-Hexahydro-pyrrolo[3,2-b]pyrrole-1-carboxylic acid tert-butyl ester
    • tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
    • tert-butyl(3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
    • MFCD12198660
    • TERT-BUTYL (3AS,6AS)-HEXAHYDRO-2H-PYRROLO[3,2-B]PYRROLE-1-CARBOXYLATE
    • WS-01695
    • W19690
    • AKOS030254006
    • 1251004-04-2
    • BAC00404
    • CS-0146929
    • 1340494-62-3
    • SCHEMBL14196131
    • tert-butyl (3aS,6aS)-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate
    • Cis-Hexahydro-Pyrrolo[3,2-B]Pyrrole-1-Carboxylicacidtert-Butylester
    • tert-butyl cis-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
    • MDL: MFCD08235015
    • Inchi: 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-5-8-9(13)4-6-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9-/m1/s1
    • InChI Key: RVRRDUVETGVTPA-RKDXNWHRSA-N
    • SMILES: O(C(C)(C)C)C(N1CC[C@@H]2[C@H]1CCN2)=O

Computed Properties

  • Exact Mass: 212.152477885g/mol
  • Monoisotopic Mass: 212.152477885g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.6
  • XLogP3: 1.1

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(3AR,6AR)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate Suppliers

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(CAS:1340494-62-3)(3AR,6AR)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
Order Number:A1024677
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:31
Price ($):2037.0
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(3AR,6AR)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate Related Literature

Additional information on (3AR,6AR)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate

Introduction to (3AR,6AR)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate (CAS No. 1340494-62-3)

(3AR,6AR)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service (CAS) number 1340494-62-3, belongs to a class of molecules known as hexahydropyrrolopyrroles, which are heterocyclic structures characterized by their unique spatial and electronic properties. These properties make them particularly interesting for the development of novel therapeutic agents.

The structural framework of (3AR,6AR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate consists of two interconnected pyrrole rings, each with specific stereochemical configurations denoted by the (3AR,6AR) nomenclature. This stereochemistry is crucial as it influences the compound's biological activity and interactions with biological targets. The presence of the tert-butyl substituents further modulates the molecule's physicochemical properties, enhancing its stability and solubility in various solvents.

In recent years, there has been a surge in research focused on heterocyclic compounds due to their diverse pharmacological applications. Hexahydropyrrolopyrroles, in particular, have been explored for their potential in treating a range of diseases, including neurological disorders and cancer. The unique binding affinity and selectivity exhibited by these compounds make them promising candidates for drug development.

One of the most compelling aspects of (3AR,6AR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate is its potential as a scaffold for designing new therapeutic agents. Researchers have leveraged its structural features to develop derivatives with enhanced biological activity. For instance, studies have shown that modifications at the carboxylate position can significantly alter the compound's interaction with biological targets, leading to improved efficacy and reduced side effects.

The carboxylate group in the molecule plays a pivotal role in its pharmacological profile. This functional group not only contributes to the compound's solubility but also serves as a site for further chemical modifications. By introducing different substituents at this position, chemists can fine-tune the biological activity of the molecule to target specific diseases or conditions.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of (3AR,6AR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate with greater accuracy. These computational models help in designing derivatives with optimized properties before they are synthesized in the laboratory. This approach has significantly reduced the time and cost associated with drug development while improving the success rate of new drug candidates.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and stereochemistry. The use of advanced synthetic techniques has made it possible to produce high-purity samples of (3AR,6AR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate, which is essential for rigorous biological testing. Researchers have employed various strategies to optimize synthetic routes, ensuring scalability and reproducibility.

In vitro studies have demonstrated that (3AR,6AR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate exhibits promising biological activity against several disease models. These studies have revealed its potential as an inhibitor of key enzymes involved in cancer progression and neurological disorders. The compound's ability to interact selectively with these enzymes suggests that it could be developed into a therapeutic agent with high efficacy and low toxicity.

The development of novel drug candidates is often hampered by issues related to bioavailability and pharmacokinetics. However, the structural features of (3AR,6AR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate offer advantages in this regard. The presence of hydrophobic groups enhances its membrane permeability, while polar functional groups improve solubility in aqueous environments. These properties are critical for achieving optimal drug delivery and therapeutic effect.

Ongoing research is focused on exploring new derivatives of this compound that could offer even greater therapeutic benefits. By incorporating different substituents and exploring alternative stereochemical configurations, scientists aim to develop drugs that are more effective and better tolerated by patients. The versatility of this scaffold makes it an attractive platform for future drug discovery efforts.

The impact of computational chemistry on drug development cannot be overstated. Advanced modeling techniques have allowed researchers to predict how different modifications will affect the biological activity of (3AR,6AR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate. This has led to more efficient synthesis strategies and faster identification of promising drug candidates. As computational methods continue to evolve, they will play an increasingly important role in pharmaceutical research.

The future prospects for this compound are promising given its unique structural features and potential therapeutic applications. As research progresses,scientists anticipate uncovering even more about its pharmacological properties and how it can be used to treat various diseases. The continued exploration of heterocyclic compounds like (3AR,6AR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate holds great promise for advancing medical science and improving patient outcomes.

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Amadis Chemical Company Limited
(CAS:1340494-62-3)(3AR,6AR)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
A1024677
Purity:99%
Quantity:1g
Price ($):2037.0
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